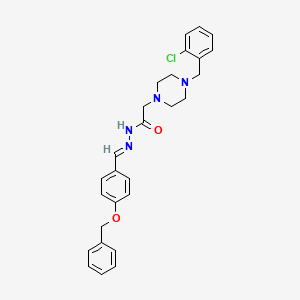
N'-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic applications.
Métodos De Preparación
The synthesis of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3-isopropyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other nucleophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have been investigated for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for the development of new therapeutic agents. It has shown efficacy against various bacterial and fungal strains, as well as cancer cell lines.
Medicine: Due to its biological activities, the compound is being explored for its potential use in drug development. It has shown promise as an anti-inflammatory and antioxidant agent.
Industry: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of the target organisms, leading to their death or reduced growth.
In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways. It can also scavenge free radicals, reducing oxidative stress and inflammation in biological systems.
Comparación Con Compuestos Similares
N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
N’-(4-Hydroxybenzylidene)-2-naphthalen-2-yloxy acetohydrazide: This compound has similar structural features but different substituents, leading to variations in its biological activities and applications.
N’-(4-Hydroxybenzylidene)-4-tert-butylbenzohydrazide: This compound exhibits potent urease inhibition and has been studied for its potential use as an enzyme inhibitor.
4-Hydroxybenzylidene-rhodanines: These compounds are used as fluorogenic probes in fluorescence microscopy and have unique photophysical properties.
The uniqueness of N’-(4-Hydroxybenzylidene)-3-isopropyl-1H-pyrazole-5-carbohydrazide lies in its specific structural configuration and the presence of the isopropyl group, which contributes to its distinct biological and chemical properties.
Propiedades
Número CAS |
303106-44-7 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-5-propan-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)12-7-13(17-16-12)14(20)18-15-8-10-3-5-11(19)6-4-10/h3-9,19H,1-2H3,(H,16,17)(H,18,20)/b15-8+ |
Clave InChI |
ZYEVYKVNKPVQNF-OVCLIPMQSA-N |
SMILES isomérico |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)O |
SMILES canónico |
CC(C)C1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673316.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11673324.png)
![2-(4-benzylpiperazin-1-yl)-N'-[(Z)-(2-bromophenyl)methylidene]acetohydrazide](/img/structure/B11673325.png)
![(2E)-N-[(2Z)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylprop-2-enamide](/img/structure/B11673327.png)

![4-{[(E)-(3-chlorophenyl)methylidene]amino}-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one](/img/structure/B11673332.png)

![4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673339.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11673341.png)
![N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B11673347.png)
![N-phenyl-4-(pyrrolidin-1-yl)-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11673367.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11673375.png)
![ethyl (2Z)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673379.png)
![2-[(1-Benzyl-1H-1,3-benzodiazol-2-YL)sulfanyl]-N'-[(Z)-[4-(benzyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11673385.png)
